(2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-3-(4-methylsulfanylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS2/c1-15-12-16(2)24(23-15)20(18-10-11-27-14-18)13-22-21(25)9-6-17-4-7-19(26-3)8-5-17/h4-12,14,20H,13H2,1-3H3,(H,22,25)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEUQJKIXSUGCY-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C=CC2=CC=C(C=C2)SC)C3=CSC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C(CNC(=O)/C=C/C2=CC=C(C=C2)SC)C3=CSC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole Derivatives
Pyrazole-containing compounds are widely studied for their pharmacological properties. For example, (4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one () shares the pyrazole core but differs in substituents. Key differences include:
- Molecular weight : ’s compound has a molecular weight of 273.24 g/mol, whereas the target compound’s larger structure (with thiophene and additional substituents) likely exceeds 400 g/mol.
Thiophene-Containing Analogs
Thiophene rings, as in the target compound, are present in ’s impurities (e.g., 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol). Thiophene’s electron-rich π-system often improves binding affinity in kinase inhibitors or GPCR-targeted drugs. However, the target compound’s substitution at the 3-position of thiophene (vs. 2-position in ) may alter steric and electronic interactions .
Sulfanyl and Propanamide Moieties
The methylsulfanylphenyl group in the target compound parallels sulfur-containing analogs in (3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides). Sulfanyl groups enhance solubility and serve as hydrogen bond acceptors.
Research Implications and Gaps
- Structural optimization : Comparative studies with ’s pyrazol-3-one derivatives could identify trade-offs between nitro groups (electron-withdrawing) and methylsulfanyl groups (electron-donating) in target engagement .
- 3D culture applications : ’s platform for modulated chemical microenvironments could test the compound’s efficacy in tumor models or stem cell differentiation .
Preparation Methods
Meyer-Schuster Rearrangement and Cyclization
A Chinese patent (CN110483400A) details a tandem Meyer-Schuster rearrangement, halogenation, and cyclization strategy using propargyl alcohol derivatives, halogen sources (e.g., NBS or NIS), and hydrazines under acidic conditions. For example, reacting 3-phenylprop-2-yn-1-ol with N-bromosuccinimide (NBS) in dioxane with bismuth triflate catalyzes rearrangement to a β-haloenone intermediate, which undergoes cyclization with hydrazine hydrate to yield 3,5-dimethyl-1-phenyl-1H-pyrazole in 91% yield. This method excels in operational simplicity and high conversion rates.
Pd-Catalyzed Cross-Coupling for Functionalization
Post-cyclization, Suzuki-Miyaura cross-coupling introduces aryl/heteroaryl groups. A study demonstrated coupling 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide with aryl boronic acids using Pd(PPh₃)₄ and K₃PO₄ in dioxane, achieving 66–81% yields. Adapting this, brominated pyrazole intermediates could couple with thiophen-3-ylboronic acid to install the thiophene moiety early in the synthesis.
Synthesis of the (2E)-3-[4-(Methylsulfanyl)phenyl]prop-2-enamide Moiety
The enamide’s E-configuration and methylsulfanyl group demand precise control.
Buchwald-Hartwig Amination for Enamide Formation
Beilstein Journal of Organic Chemistry reports Z-enamide synthesis via Buchwald coupling between amides and Z-vinyl bromides. For the target compound, coupling 3-[4-(methylsulfanyl)phenyl]prop-2-enoic acid with 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethylamine using CuI and N,N′-dimethylethane-1,2-diamine in dioxane could yield the E-enamide selectively.
Thiol-Ene Reaction for Methylsulfanyl Installation
Introducing the methylsulfanyl group at the para position may involve electrophilic aromatic substitution. Treating 4-bromophenylprop-2-enoic acid with sodium thiomethoxide in DMSO at 60°C replaces bromine with methylsulfanyl, followed by amidation to form the enamide precursor.
Final Assembly and Characterization
Convergent Coupling Strategy
A convergent approach links pre-formed modules:
Stereochemical and Analytical Validation
Critical validation steps include:
- HPLC/Chiral Chromatography : Confirm E-configuration (>98% ee).
- NMR Spectroscopy : Key signals include δ 7.8–7.6 ppm (enamide CH=CH), δ 6.9–6.7 ppm (thiophene protons), and δ 2.5 ppm (methylsulfanyl S–CH₃).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
- Stereoselectivity in Enamide Formation : Achieving >95% E-selectivity requires optimized CuI/ligand ratios.
- Thiophene Stability : Thiophene rings may decompose under strong acidic conditions, necessitating pH-controlled steps.
- Scalability : Meyer-Schuster reactions scale efficiently, whereas Pd-catalyzed steps incur higher costs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
